molecular formula C10H17Cl2N3O3 B2377976 Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride CAS No. 2253631-76-2

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride

Cat. No.: B2377976
CAS No.: 2253631-76-2
M. Wt: 298.16
InChI Key: GNBFSLVLQMMPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, an oxazole ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride typically involves multiple steps. One common method includes the condensation of ethyl 2-bromoacetate with piperazine, followed by cyclization with an appropriate oxazole precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing the overall production cost .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole and piperazine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylpiperazin-1-yl)-1,3-oxazole-5-carboxylate
  • Ethyl 2-(4-phenylpiperazin-1-yl)-1,3-oxazole-5-carboxylate
  • Ethyl 2-(4-bromopiperazin-1-yl)-1,3-oxazole-5-carboxylate

Uniqueness

Ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihyd

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-oxazole-5-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.2ClH/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBFSLVLQMMPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-76-2
Record name ethyl 2-(piperazin-1-yl)-1,3-oxazole-5-carboxylate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.